3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and have been studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(aminomethyl)benzaldehyde with 7-methoxy-2-methyl-2,3-dihydro-1H-isoindole in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient and cost-effective production of the compound. Additionally, the optimization of reaction conditions and the use of environmentally friendly solvents and catalysts are crucial for sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the isoindolone ring.
Reduction: Reduced isoindolone derivatives.
Substitution: Substituted isoindolone derivatives with various functional groups.
Scientific Research Applications
3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and inflammation.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways involved in cell signaling and metabolism. For example, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal function and signaling .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
7-Methoxy-2-methyl-2,3-dihydro-1H-isoindole: A precursor in the synthesis of various isoindolone derivatives.
3-(Aminomethyl)benzaldehyde: Used in the synthesis of bioactive compounds.
Uniqueness
3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an aminomethyl group and a methoxy-substituted isoindolone ring makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(aminomethyl)-7-methoxy-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H14N2O2/c1-13-8(6-12)7-4-3-5-9(15-2)10(7)11(13)14/h3-5,8H,6,12H2,1-2H3 |
InChI Key |
VZBVGIXURGIZLX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=C(C1=O)C(=CC=C2)OC)CN |
Origin of Product |
United States |
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